N-(4-amino-3-methoxyphenyl)methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Amino-3-methoxyphenyl)methanesulfonamide involves multiple steps, including the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in the presence of a catalyst under a hydrogen atmosphere, which is a critical step in the synthesis of Amsacrine, an anticancer drug (Robin et al., 2002). Another approach involves the Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, yielding high-purity products characterized by spectroscopic techniques (Durgadas et al., 2012).
Molecular Structure Analysis
The molecular structure of N-(4-Amino-3-methoxyphenyl)methanesulfonamide has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies reveal detailed information about its chemical structure and the spatial arrangement of atoms within the molecule, providing insights into its reactivity and interaction with biological targets (Kankanala et al., 2011).
Scientific Research Applications
Application 2: Synthesis of Acridine Derivatives
- Summary of the Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . N-(4-amino-3-methoxyphenyl)methanesulfonamide is used in the synthesis of these acridine derivatives .
- Methods of Application or Experimental Procedures : The compound was used in the synthesis of an m-Amsacrine derivative. The 9-chloro derivative was treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide to form the final m-Amsacrine derivative .
- Results or Outcomes : The source did not provide specific quantitative data or statistical analyses on the effectiveness of the synthesized m-Amsacrine derivative .
Application 3: Synthesis of Acridine Derivatives
- Summary of the Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections . N-(4-amino-3-methoxyphenyl)methanesulfonamide is used in the synthesis of these acridine derivatives .
- Methods of Application or Experimental Procedures : The compound was used in the synthesis of an m-Amsacrine derivative. The 9-chloro derivative was treated with N-(4-amino-3-methoxyphenyl)methanesulfonamide to form the final m-Amsacrine derivative .
- Results or Outcomes : The source did not provide specific quantitative data or statistical analyses on the effectiveness of the synthesized m-Amsacrine derivative .
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUZJVHYAAMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302825 | |
Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
CAS RN |
57165-06-7 | |
Record name | 57165-06-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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